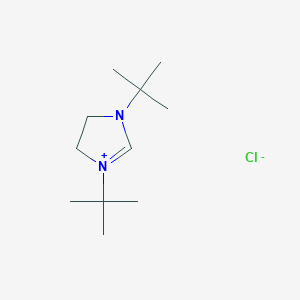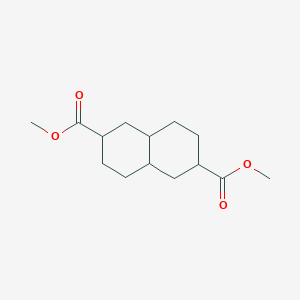
2-(4-(Trifluoromethyl)phenyl)-1H-imidazole
Overview
Description
2-(4-(Trifluoromethyl)phenyl)-1H-imidazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- Trifluoromethylpyridine
- Trifluoromethylphenol
Comparison: 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole is unique due to the presence of both the trifluoromethyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific biological activities, which are not observed in similar compounds .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDKWZQLMUSLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466520 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34898-30-1 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole into curing agents influence the properties of the final cured epoxy resin?
A1: The research by [] demonstrates that incorporating this compound into the structure of curing agents significantly impacts the properties of DGEBA epoxy resins. Specifically, the study highlights the following:
- Enhanced Reactivity: The presence of this compound, particularly in the TFIDO curing agent, contributes to a faster curing rate compared to the TFIA system. This is attributed to the potential for both adduct formation and ionic complex mechanisms during the curing process. []
- Improved Thermal Stability: While TFIDO shows higher reactivity, the TFIA curing agent, also containing the this compound moiety, leads to epoxy resins with higher thermal stability. This is likely due to the increased crosslinking density and the presence of more CF3 groups within its structure. []
- Water Repellency: The incorporation of fluorine, facilitated by the this compound group, contributes to enhanced water repellency in the cured epoxy material. []
Q2: What role do nano ZnO particles play in the curing process of DGEBA epoxy resins when using these novel curing agents?
A2: The study by [] reveals that nano ZnO (NZ) particles act as catalysts in the curing reaction. Their presence leads to:
- Increased Curing Rate: NZ particles accelerate the curing reaction, resulting in a faster curing process. []
- Lower Activation Energy (Ea): The catalytic activity of NZ particles lowers the activation energy required for the curing reaction to proceed. []
- Higher Rate Constant: The presence of NZ particles leads to an increase in the rate constant values, further supporting their role in accelerating the curing process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


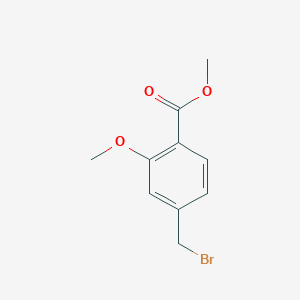



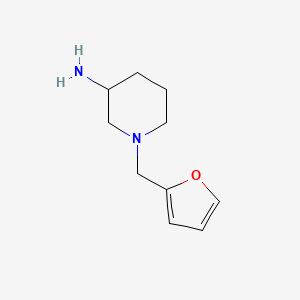
![2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B1366357.png)
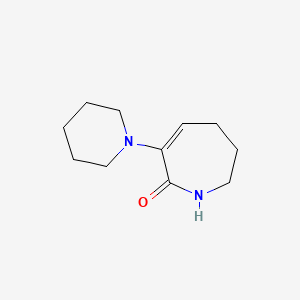


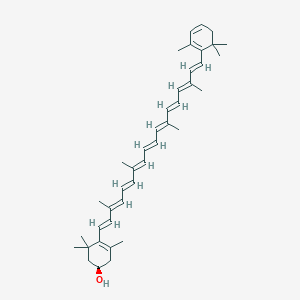

![2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B1366373.png)
